4'-(2-Cyanoethylsulfonyl)acetanilide
Description
4'-(2-Cyanoethylsulfonyl)acetanilide is a synthetic acetanilide derivative characterized by a sulfonyl group substituted with a cyanoethyl chain (-SO₂-CH₂-CH₂-CN) at the para position of the benzene ring (Figure 1).
Properties
Molecular Formula |
C11H12N2O3S |
|---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
N-[4-(2-cyanoethylsulfonyl)phenyl]acetamide |
InChI |
InChI=1S/C11H12N2O3S/c1-9(14)13-10-3-5-11(6-4-10)17(15,16)8-2-7-12/h3-6H,2,8H2,1H3,(H,13,14) |
InChI Key |
HQOKBIYUMRBYPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and functional groups of 4'-(2-Cyanoethylsulfonyl)acetanilide with related acetanilide derivatives:
Key Observations :
- Electron-Withdrawing Effects: The cyanoethylsulfonyl group in this compound combines the electron-withdrawing sulfonyl (-SO₂) and nitrile (-CN) groups, likely enhancing the compound's electrophilicity compared to acetanilide or phenacetin. This property may make it reactive in substitution or coupling reactions, similar to p-(α-chloroacetyl)acetanilide .
- Solubility : The polar sulfonyl and nitrile groups suggest higher solubility in polar aprotic solvents (e.g., dichloromethane or DMF) compared to acetanilide, which is only slightly water-soluble .
- Biological Activity: Unlike paracetamol or phenacetin, the cyanoethylsulfonyl substituent may reduce direct pharmacological activity due to steric hindrance or metabolic instability. However, it could serve as a prodrug or synthetic precursor .
Toxicity and Metabolic Considerations
- Toxicity: Acetanilide is associated with methemoglobinemia due to its metabolite aniline .
- Metabolism: Unlike acetanilide, which undergoes hepatic deacetylation to aniline and subsequent oxidation to N-acetyl-p-aminophenol (paracetamol) , the sulfonyl and nitrile groups in this compound may direct metabolism toward sulfonic acid or cyanide detoxification pathways (e.g., conjugation with glutathione).
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